

# Application of ORG 33628 in Contraception Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ORG 33628** is a selective progesterone receptor modulator (SPRM) that has been investigated for its potential application in contraception, primarily to address the issue of unscheduled vaginal bleeding associated with progestin-only contraceptives (POCs). POCs are a valuable option for many women, but irregular bleeding patterns are a common side effect leading to discontinuation. The addition of a progesterone receptor antagonist like **ORG 33628** to a progestin-only regimen is hypothesized to stabilize the endometrium and improve cycle control without compromising contraceptive efficacy. This document provides a detailed overview of the application of **ORG 33628** in contraception studies, including its mechanism of action, experimental protocols, and available data.

## **Mechanism of Action**

**ORG 33628** is a progesterone receptor (PR) modulator, meaning it can have both antagonistic and partial agonistic effects on the progesterone receptor depending on the tissue and hormonal environment. In the context of contraception, its primary intended action is as a progesterone antagonist at the level of the endometrium.[1][2]

Progestins in POCs suppress ovulation and thicken cervical mucus, but they can also lead to an unstable, fragile endometrium prone to breakthrough bleeding. By selectively blocking progesterone receptors in the endometrium, **ORG 33628** is thought to counteract the negative



effects of continuous progestin exposure on the uterine lining. This is expected to lead to a more stable endometrium and a reduction in unscheduled bleeding and spotting.[1][2]

A key characteristic of **ORG 33628** is its higher antagonistic activity at the endometrium compared to the hypothalamus and pituitary.[1] This selectivity is crucial for its intended use, as significant anti-progestogenic effects at the hypothalamic-pituitary-ovarian (HPO) axis could interfere with the ovulation-inhibiting action of the progestin, thereby compromising contraceptive efficacy.

### **Preclinical Studies in Non-Human Primates**

Preclinical research, primarily in cynomolgus monkeys, has been instrumental in establishing the proof-of-concept for using a progesterone antagonist to control bleeding with POCs. While specific data on **ORG 33628** in these studies is limited in the available literature, studies with a similar compound, ORG 31710, provide valuable insights.

In these studies, female monkeys were treated with a continuous oral dose of the progestin desogestrel (4  $\mu$ g/kg).[2] Once ovulation was suppressed, they received an intermittent oral dose of ORG 31710 once a month. The primary outcomes monitored were vaginal bleeding patterns and ovarian function (through hormone monitoring).[2]

The results indicated that intermittent administration of the progesterone antagonist could significantly reduce the incidence of unscheduled breakthrough bleeding.[2] Importantly, at lower doses, this improved bleeding control was achieved without compromising the inhibition of ovulation. However, at higher doses of the antagonist, some resumption of ovarian activity was observed, highlighting the dose-dependent nature of this combined regimen.[2]

### **Clinical Trials in Humans**

A key clinical study investigating the efficacy and safety of **ORG 33628** was a single-center, double-blind, randomized controlled trial. Healthy female volunteers were treated for six 30-day cycles with a daily dose of 75  $\mu$ g desogestrel (a progestin-only pill) in combination with one of the following daily doses of **ORG 33628**: 0 mg (placebo), 1 mg, 2 mg, or 5 mg.[2]

The primary objectives of this study were to evaluate the effects of the different doses of **ORG 33628** on:



- Vaginal bleeding patterns: Assessed through daily bleeding diaries.
- Ovarian function: Monitored via hormone levels (LH, estradiol, and progesterone) and ultrasound to detect follicular growth and ovulation.
- Endometrial effects: Evaluated through endometrial biopsies.

The study found that increasing doses of **ORG 33628** led to a dose-dependent improvement in bleeding patterns. Specifically, the 2 mg and 5 mg doses of **ORG 33628** were associated with a significant reduction in the number of bleeding and spotting days and an increase in the length of bleeding-free intervals compared to the placebo and 1 mg dose groups.[2]

However, this improvement in cycle control came at the cost of reduced contraceptive efficacy at the higher doses. The study observed that the inhibition of ovulation was compromised with increasing doses of **ORG 33628**.[1][2] This finding underscores the delicate balance required to achieve endometrial stability without overriding the central ovulation-suppressing effect of the progestin.

## **Data Presentation**

# Table 1: Preclinical Study of ORG 31710 with Desogestrel in Cynomolgus Monkeys (Qualitative

**Summary**)

| ORG 31710 Dose | Effect on Unscheduled<br>Bleeding | Effect on Ovulation Inhibition |  |
|----------------|-----------------------------------|--------------------------------|--|
| Low Dose       | Significant Reduction             | Maintained                     |  |
| High Dose      | Significant Reduction             | Compromised                    |  |

Note: Specific quantitative data from preclinical studies with **ORG 33628** were not available in the searched literature.

# Table 2: Clinical Trial of ORG 33628 with Desogestrel in Women (Qualitative Summary)



| Daily ORG 33628<br>Dose | Effect on<br>Bleeding/Spotting<br>Days | Effect on Bleeding-<br>Free Interval | Effect on Ovulation<br>Inhibition |
|-------------------------|----------------------------------------|--------------------------------------|-----------------------------------|
| 0 mg (Placebo)          | Baseline                               | Baseline                             | Maintained                        |
| 1 mg                    | No significant improvement             | No significant improvement           | Maintained                        |
| 2 mg                    | Significant Reduction                  | Increased                            | Partially<br>Compromised          |
| 5 mg                    | Significant Reduction                  | Increased                            | Compromised                       |

Note: Specific quantitative data from the clinical trial, such as the mean number of bleeding/spotting days, hormone levels, and endometrial thickness, were not available in the publicly accessible search results.

# **Experimental Protocols**

# Protocol 1: Preclinical Evaluation of a Progesterone Antagonist with a Progestin-Only Contraceptive in Non-Human Primates

Objective: To assess the effect of intermittent administration of a progesterone antagonist on bleeding patterns and ovulation in female cynomolgus monkeys receiving a continuous progestin-only contraceptive.

### Methodology:

- Animal Model: Sexually mature, regularly cycling female cynomolgus monkeys.
- Treatment Groups:
  - Control Group: Continuous daily oral administration of desogestrel (4 μg/kg).
  - Treatment Groups: Continuous daily oral administration of desogestrel (4 μg/kg) plus intermittent (e.g., once every 28 days) oral administration of the progesterone antagonist



at varying doses.

#### Procedures:

- Baseline Monitoring: Monitor at least one full menstrual cycle prior to treatment to establish baseline cycle length and hormone profiles.
- Treatment Administration: Administer daily desogestrel. After confirmation of ovulation suppression (via serum progesterone levels), begin intermittent administration of the progesterone antagonist.
- Bleeding Monitoring: Perform daily visual inspection for vaginal bleeding and record the intensity (spotting vs. bleeding).
- Hormone Analysis: Collect blood samples 2-3 times per week for the measurement of serum luteinizing hormone (LH), estradiol, and progesterone using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- Ovulation Assessment: Determine ovulation based on a sustained rise in serum progesterone levels above a predefined threshold (e.g., >1 ng/mL).
- Data Analysis: Compare the number of bleeding/spotting days and the incidence of ovulation between the control and treatment groups.

# Protocol 2: Clinical Trial of ORG 33628 in Combination with a Desogestrel Progestin-Only Pill

Objective: To evaluate the efficacy and safety of different doses of **ORG 33628** in improving the bleeding pattern of a desogestrel-containing progestin-only pill.

### Methodology:

- Study Design: A single-center, double-blind, randomized, placebo-controlled, parallel-group study.
- Participants: Healthy, premenopausal female volunteers with a history of regular menstrual cycles.



#### Treatment Arms:

- Group A (Placebo): Daily 75 μg desogestrel + placebo.
- Group B (1 mg ORG 33628): Daily 75 μg desogestrel + 1 mg ORG 33628.
- Group C (2 mg ORG 33628): Daily 75 μg desogestrel + 2 mg ORG 33628.
- Group D (5 mg ORG 33628): Daily 75 μg desogestrel + 5 mg ORG 33628.
- Treatment Duration: Six consecutive 30-day treatment cycles.

#### Assessments:

 Vaginal Bleeding: Participants to record the presence and intensity of bleeding and spotting daily in a diary.

#### Ovarian Function:

- Hormone Monitoring: Collect blood samples at regular intervals (e.g., twice weekly) for the measurement of serum LH, estradiol, and progesterone.
- Ultrasound: Perform transvaginal ultrasonography to monitor follicular development and endometrial thickness. Ovulation is typically confirmed by follicular collapse and a subsequent rise in serum progesterone.
- Endometrial Assessment: Perform an endometrial biopsy at the end of the treatment period to evaluate endometrial histology.

### Data Analysis:

- Compare the mean number of bleeding and spotting days, and the length of bleeding-free intervals between the treatment groups.
- Compare the incidence of ovulation (based on hormonal and ultrasound data) across the different dose groups.
- Analyze endometrial biopsy samples for histological changes.



# **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of Desogestrel and ORG 33628 in contraception.





Click to download full resolution via product page

Caption: Workflow of the clinical trial of ORG 33628 with Desogestrel.





Click to download full resolution via product page

Caption: Dose-response relationship of **ORG 33628** in combination with Desogestrel.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ORG 33628 and ORG 31710 to control vaginal bleeding in progestin-only contraceptive regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [Application of ORG 33628 in Contraception Studies: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677477#application-of-org-33628-in-contraception-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com